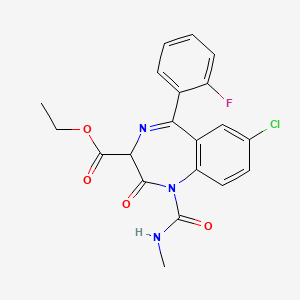
Ethyl carfluzepate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl carfluzepate is a benzodiazepine derivative known for its sedative and hypnotic properties . It is chemically similar to ethyl loflazepate, with the primary difference being the absence of a methylcarbamoyl group . The compound’s IUPAC name is Ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate .
Preparation Methods
The synthesis of ethyl carfluzepate involves several steps, starting with the preparation of the core benzodiazepine structure. The reaction typically involves the condensation of a 2-amino-5-chlorobenzophenone derivative with a suitable ester, followed by cyclization and functional group modifications to introduce the fluorophenyl and methylcarbamoyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl carfluzepate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
Ethyl carfluzepate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: The compound is studied for its effects on the central nervous system, particularly its sedative and hypnotic properties.
Medicine: this compound is investigated for its potential therapeutic uses in treating anxiety, insomnia, and other related disorders.
Mechanism of Action
Ethyl carfluzepate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative and hypnotic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Ethyl carfluzepate is similar to other benzodiazepine derivatives such as ethyl loflazepate and diazepam. its unique structural features, such as the presence of a fluorophenyl group and the absence of a methylcarbamoyl group, distinguish it from these compounds . Similar compounds include:
Ethyl loflazepate: Similar structure but with a methylcarbamoyl group.
Diazepam: Another benzodiazepine with different substituents on the benzodiazepine core.
Lorazepam: A benzodiazepine with a hydroxyl group instead of an ester group.
This compound’s unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
65400-85-3 |
|---|---|
Molecular Formula |
C20H17ClFN3O4 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFN3O4/c1-3-29-19(27)17-18(26)25(20(28)23-2)15-9-8-11(21)10-13(15)16(24-17)12-6-4-5-7-14(12)22/h4-10,17H,3H2,1-2H3,(H,23,28) |
InChI Key |
PUJLIQLPZOZCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















